molecular formula C11H11NO4 B8288758 3-(2-Nitro-propenyl)-benzoic acid methyl ester

3-(2-Nitro-propenyl)-benzoic acid methyl ester

Cat. No. B8288758
M. Wt: 221.21 g/mol
InChI Key: SIBQGZFJHNZQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504403B2

Procedure details

To a 250 mL round bottom flask was added 3-formyl-benzoic acid methyl ester (2.20 g, 13.4 mmol), ammonium acetate (1.03 g, 13.4 mmol), and nitroethane (60 mL). Mixture heated to reflux under an atmosphere of nitrogen while stirring for 1.5 h. Solvent removed under vacuum then residue partitioned between ethyl acetate (100 mL) and 5% sodium bicarbonate. Organic washed with saturated sodium chloride, dried with magnesium sulfate, then concentrated to a oil under vacuum. Product purified on silica and isolated as a yellow solid. 1H NMR (CDCl3) s (3H, 2.47 ppm), s (3H, 3.96 ppmm), t (1H, 7.55 ppm), d (2H, 7.61 ppm) m (3H, 8.09 ppm).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=O)[CH:5]=1.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[C:21]([N+:18]([O-:20])=[O:19])[CH3:22])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C=O)=O
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
60 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
Solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
residue partitioned between ethyl acetate (100 mL) and 5% sodium bicarbonate
WASH
Type
WASH
Details
Organic washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a oil under vacuum
CUSTOM
Type
CUSTOM
Details
Product purified on silica
CUSTOM
Type
CUSTOM
Details
isolated as a yellow solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC(C1=CC(=CC=C1)C=C(C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.